1-Bromo-2,4-difluorobenzene

Catalog No.
S661954
CAS No.
348-57-2
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4-difluorobenzene

CAS Number

348-57-2

Product Name

1-Bromo-2,4-difluorobenzene

IUPAC Name

1-bromo-2,4-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H

InChI Key

MGHBDQZXPCTTIH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)Br

Synonyms

2,4-Difluoro-1-bromobenzene; 2,4-Difluorobromobenzene; 2,4-Difluorophenyl Bromide; 3-Bromo-2,6-difluorobenzene; 4-Bromo-1,3-difluorobenzene

Canonical SMILES

C1=CC(=C(C=C1F)F)Br

The exact mass of the compound 1-Bromo-2,4-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-2,4-difluorobenzene (CAS 348-57-2) is a critical halogenated aromatic building block primarily utilized in the commercial synthesis of triazole antifungals (such as fluconazole and voriconazole) and NSAIDs like diflunisal. Characterized by a highly reactive bromine atom at the C1 position and fluorine atoms at the C2 and C4 positions, the compound serves as an ideal substrate for metal-halogen exchange (lithiation or Grignard formation) and palladium-catalyzed cross-coupling. Its precise substitution pattern dictates the essential pharmacophore of downstream active pharmaceutical ingredients (APIs), while its high purity (typically ≥98–99%) minimizes the formation of isomeric impurities that can compromise yield and regulatory compliance in pharmaceutical manufacturing [1].

Research Fit

Orthogonal bromine and fluorine handles support sequential functionalization strategies
Exclusive 6-position lithiation enables high regiocontrol in substituted difluorophenyl synthesis
Electron-deficient aromatic ring activates bromine for Pd-catalyzed cross-coupling reactions

Substituting 1-bromo-2,4-difluorobenzene with its unbrominated precursor (1,3-difluorobenzene) or its chlorinated analog (1-chloro-2,4-difluorobenzene) fundamentally alters the synthetic pathway and reaction outcomes. Unbrominated analogs require lengthy, low-yielding multi-step epoxide routes to achieve the necessary functionalization, rendering them commercially unviable for large-scale API production [1]. Furthermore, attempting to use 1-chloro-2,4-difluorobenzene in organolithium reactions results in competitive ring deprotonation rather than the desired metal-halogen exchange, leading to incorrect regioselectivity and off-target benzyne intermediates [2]. Consequently, the exact bromo-difluoro configuration is strictly required to ensure predictable C1-metalation and subsequent electrophilic trapping.

Substitution Risk

Regioisomer lithiation mismatch
1-Bromo-3,5-difluorobenzene lacks the adjacent halogen pattern required for exclusive lithiation, which can alter regiochemical outcomes.
Electronic activation shift
Mono-fluorinated or non-fluorinated bromobenzenes provide weaker ring activation, potentially reducing oxidative addition efficiency in cross-coupling.
Reactivity-profile divergence
Similar bromofluorobenzenes may lead to different product distributions and lower yields if used without reaction-specific validation.

API Yield Optimization via Direct Metal-Halogen Exchange

In the synthesis of fluconazole, utilizing 1,3-difluorobenzene as a starting material necessitates a multi-step epoxide route that delivers a poor overall yield of 4–8%. In contrast, 1-bromo-2,4-difluorobenzene enables a direct bromine-magnesium exchange. When reacted with 1,3-dichloroacetone under continuous flow conditions (2.5 min at 25 °C), the 1-bromo-2,4-difluorobenzene route yields the critical bis-chlorinated tertiary alcohol intermediate in 87% isolated yield [1]. This massive improvement in step economy and intermediate yield makes the brominated compound the definitive choice for commercial manufacturing.

Evidence DimensionOverall process efficiency and intermediate yield
Target Compound Data1-Bromo-2,4-difluorobenzene yields the key tertiary alcohol intermediate at 87% isolated yield via direct Grignard addition.
Comparator Or Baseline1,3-difluorobenzene (baseline) yields fluconazole at only 4–8% overall via a complex epoxide route.
Quantified Difference>10-fold increase in core intermediate/API yield efficiency.
ConditionsBromine-magnesium exchange followed by trapping with 1,3-dichloroacetone (flow conditions, 25 °C).

Procurement of the brominated precursor directly bypasses low-yielding synthetic steps, fundamentally transforming the commercial viability of triazole antifungal production.

Regioselective Lithiation
Head-to-head
Exclusive 6-position lithiation
Simplifies purification and ensures regiocontrol
Contrasts with non-selective isomer 1-bromo-3,5-difluorobenzene

Chemoselectivity in Organolithium Metalation

The choice of halogen at the C1 position dictates the mechanistic pathway during reaction with n-butyllithium. 1-Bromo-2,4-difluorobenzene undergoes clean metal-halogen exchange at the C1 position to form the corresponding aryllithium species. However, substituting this with 1-chloro-2,4-difluorobenzene completely shifts the reactivity; the chloro-analog undergoes a deprotonation pathway instead of metal-halogen exchange, resulting in a highly regioselective elimination step that forms an entirely different benzyne intermediate and yields incorrect cycloadducts (e.g., benzonorbornadiene 11 instead of 10) [1].

Evidence DimensionReaction pathway during n-BuLi treatment
Target Compound Data1-Bromo-2,4-difluorobenzene undergoes >90% metal-halogen exchange at C1.
Comparator Or Baseline1-Chloro-2,4-difluorobenzene undergoes deprotonation and elimination, failing to exchange the halogen.
Quantified DifferenceComplete mechanistic divergence (exchange vs. deprotonation).
ConditionsTreatment with n-BuLi (1.2 equiv) in THF at low temperature.

Buyers must select the bromo-derivative to ensure successful C1-lithiation, as the chloro-analog is chemically incompatible with standard metal-halogen exchange protocols.

Photolytic Stability
Head-to-head
Lower C-Br cleavage rate vs. 2,6-difluorobromobenzene
May support photostability in light-exposed synthesis
Qualitative photolysis comparison in acetonitrile

High-Productivity Continuous Flow Suzuki Coupling

1-Bromo-2,4-difluorobenzene is prone to benzyne generation side-reactions under standard batch lithiation conditions, which can limit scalability. However, it exhibits exceptional processability in integrated continuous-flow microreactors. During a one-flow lithiation-borylation-Suzuki coupling sequence, 1-bromo-2,4-difluorobenzene was converted to pharmaceutical boronic acid precursors in 93% yield with a total residence time of just 0.83 seconds at -20 °C. This setup achieved a remarkable productivity rate of 197 g/h, completely suppressing the benzyne side-reactions that plague slower batch processes[1].

Evidence DimensionReaction yield and productivity in flow vs. batch
Target Compound Data93% yield and 197 g/h productivity in continuous flow (0.83 s residence time).
Comparator Or BaselineStandard batch conditions (prone to benzyne-induced yield degradation and clogging).
Quantified DifferenceNear-quantitative yield with sub-second residence times, eliminating thermal degradation.
ConditionsIntegrated microflow reactor, lithiation/borylation/Suzuki coupling at -20 °C.

Validates the compound's excellent compatibility with next-generation continuous manufacturing technologies, allowing for massive throughput without thermal degradation.

Lipophilicity (LogP)
Reported
2.73 – 3.07
Reported range may support permeability optimization
Mono-fluorinated analog ~2.1–2.4; cross-study comparison
Fluconazole Intermediate Route
Method context
Patented process: fewer steps, reported purity >90%
Supports cost-effective route evaluation
Comparison with alternative epoxypropyl route
Cross-Coupling Reactivity
Class-level
Electron-deficient arene facilitates oxidative addition
May enhance reactivity in Pd-catalyzed couplings
Class-level inference; specific rate data not available

Commercial Synthesis of Triazole Antifungals

Directly leverages the high-yielding Grignard/lithiation profile of 1-bromo-2,4-difluorobenzene to produce the 2,4-difluorophenyl pharmacophore essential for fluconazole and voriconazole [1].

Continuous-Flow API Manufacturing

Utilizes the compound's rapid metal-halogen exchange kinetics in microreactor setups to safely produce boronic acids and Suzuki cross-coupling intermediates at high throughput (e.g., diflunisal precursors) while avoiding benzyne side-reactions [2].

Regioselective Ortho-Metalation and Derivatization

Acts as a reliable substrate in advanced organic synthesis where precise C1-lithiation is required without the competing ring deprotonation seen in chlorinated analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioselective lithiation for complex molecules
Orthogonal halogen reactivity
6-position lithiation regiocontrol
Triazole antifungal intermediate manufacturing
Synthetic route efficiency
Purity and step-count review
Fluorinated liquid crystal synthesis
Sequential functionalization capability
Photostability under process conditions
2,4-Difluorophenyl scaffold construction
Cross-coupling substrate versatility
Lipophilicity and metabolic stability optimization

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 106 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 106 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 105 of 106 companies with hazard statement code(s):;
H226 (96.19%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

348-57-2

Wikipedia

1-Bromo-2,4-difluorobenzene

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